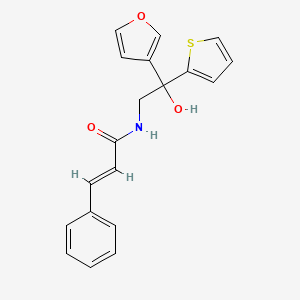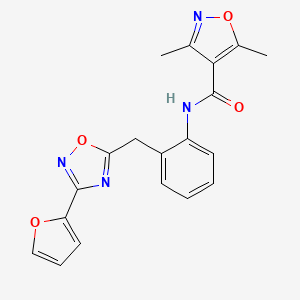
N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, an oxadiazole ring, and an isoxazole ring . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Oxadiazole and isoxazole are both heterocyclic compounds containing nitrogen and oxygen in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, and NMR . These techniques can provide information about the compound’s geometric and vibrational properties .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups and rings. For example, furan has a tendency to lose its aromaticity in reactions . The oxadiazole and isoxazole rings might also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its melting point, boiling point, and density could be measured experimentally .Scientific Research Applications
Synthesis and Characterization
- N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3,5-dimethylisoxazole-4-carboxamide, a compound with a 1,2,4-oxadiazole ring, is part of a category of chemicals that have been synthesized and characterized in various studies. These compounds, including 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, have been synthesized at high temperatures and characterized using techniques like NMR spectroscopy, IR, and X-ray diffraction. The thermal stabilities and detonation performance of these compounds have been analyzed, showing moderate thermal stabilities and superior performance to TNT in some cases (Yu et al., 2017).
Antimicrobial and Antiviral Activities
- Compounds based on the 1,2,4-oxadiazole ring, similar to this compound, have been evaluated for their antimicrobial activities. Various derivatives have displayed activity against microorganisms, indicating their potential use in antimicrobial treatments (Başoğlu et al., 2013). Additionally, these compounds have shown promising antiviral activity against the H5N1 avian influenza virus (Flefel et al., 2012).
Antiplasmodial and Anticancer Properties
- Derivatives of 1,2,4-oxadiazole, such as this compound, have been studied for their antiplasmodial activities. Certain compounds have shown promising results against strains of Plasmodium falciparum, a causative agent of malaria (Hermann et al., 2021). Additionally, these compounds have potential in cancer chemotherapy due to their ability to inhibit enzymes like NQO2, which are relevant in cancer pathways (Alnabulsi et al., 2018).
Mechanism of Action
Mode of Action
Given its complex structure, it is likely that the compound interacts with its targets through a combination of covalent and non-covalent bonds, potentially altering the function or activity of these targets .
Biochemical Pathways
Furan derivatives have been shown to exhibit a wide range of biological activities, suggesting that the compound may interact with multiple pathways .
Pharmacokinetics
The presence of functional groups such as the carboxamide could potentially be metabolized by enzymes in the liver .
Result of Action
Furan derivatives have been shown to exhibit antimicrobial activity, suggesting that the compound may have similar effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound, potentially affecting its interaction with its targets .
Safety and Hazards
Properties
IUPAC Name |
N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-11-17(12(2)26-22-11)19(24)20-14-7-4-3-6-13(14)10-16-21-18(23-27-16)15-8-5-9-25-15/h3-9H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDNNBQSHINGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2847489.png)
![7-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B2847491.png)
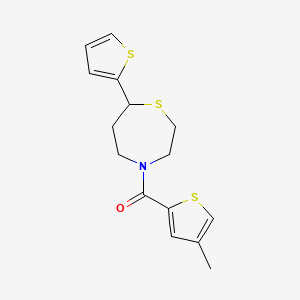
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2847494.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2847495.png)
![N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2847496.png)
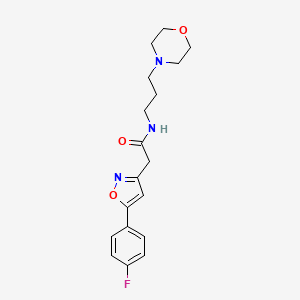
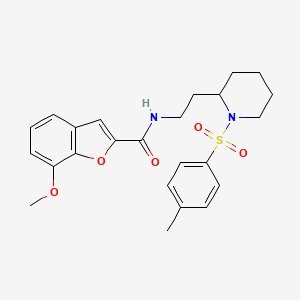
![Methyl 3-[(2,2-dimethoxyethyl)amino]propanoate](/img/structure/B2847503.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2847504.png)
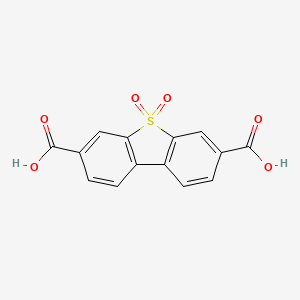
![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)
![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2847510.png)
